molecular formula C9H12ClN3O2 B1478030 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098132-90-0

2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1478030
CAS No.: 2098132-90-0
M. Wt: 229.66 g/mol
InChI Key: QQQOPRJMRLPILR-UHFFFAOYSA-N
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Description

2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and drug discovery programs, particularly for the development of targeted protein kinase inhibitors. The pyrrolidine scaffold is a privileged structure in drug design , known for its ability to contribute to molecular recognition and binding affinity. The presence of the 1H-pyrazol-1-yl moiety is a critical feature, as this heterocycle is a common pharmacophore found in numerous clinically approved and investigational kinase inhibitors, where it often participates in key hinge-binding interactions within the ATP-binding site. The chloroacetyl group provides a highly reactive handle for further synthetic elaboration , enabling researchers to rapidly generate diverse chemical libraries through nucleophilic substitution reactions with various amines, thiols, and other nucleophiles. This allows for the efficient exploration of structure-activity relationships (SAR) around the core pyrrolidine-pyrazole structure. The primary research value of this compound lies in its application as a versatile building block for the synthesis of potential therapeutic agents targeting oncological, inflammatory, and neurodegenerative diseases driven by dysregulated kinase activity. Its mechanism of action is defined by its role as a covalent warhead precursor; upon reaction with a nucleophilic amino acid residue like cysteine in a target protein, the resulting analogs can form irreversible covalent bonds, leading to potent and prolonged inhibition. This compound is intended for research use by qualified scientists in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c10-4-9(15)12-5-7(8(14)6-12)13-3-1-2-11-13/h1-3,7-8,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQOPRJMRLPILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CCl)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and promoting cell survival. At higher doses, it can exhibit toxic or adverse effects, including cell death, organ damage, and systemic toxicity[14][14]. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity. These findings highlight the importance of dosage optimization in preclinical studies.

Biological Activity

2-Chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10ClN3O\text{C}_8\text{H}_{10}\text{ClN}_3\text{O}

Key properties include:

  • Molecular Weight : 189.64 g/mol
  • Melting Point : Data not available
  • Solubility : Soluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, particularly those containing pyrazole moieties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

2. Cytotoxic Effects

In vitro studies indicate that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

3. Androgen Receptor Modulation

Research indicates that related compounds serve as selective androgen receptor modulators (SARMs), suggesting potential applications in treating conditions related to androgen deficiency . This modulation can influence muscle growth and fat loss, making it a candidate for therapeutic use in muscle-wasting diseases.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Study Findings
Study 1 : Antibacterial Activity Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria with low MIC values.
Study 2 : Cytotoxicity Assessment Showed that derivatives induced apoptosis in cancer cell lines without affecting normal cells, indicating selective toxicity.
Study 3 : Androgen Receptor Modulation Identified as a potential SARM, enhancing muscle growth in animal models while minimizing side effects associated with traditional anabolic steroids.

Research Findings

A comprehensive review of literature reveals that the biological activities of pyrazole-containing compounds extend beyond antimicrobial properties to include anticancer effects and hormonal modulation:

Antimicrobial Studies

Research has demonstrated that the introduction of halogen atoms in the structure significantly enhances antimicrobial activity. For example, halogenated pyrrolidine derivatives were effective against resistant bacterial strains, providing a basis for further development into new antibiotics .

Anticancer Properties

The cytotoxic effects observed in various studies suggest that these compounds can be further explored for their potential as anticancer agents. The ability to selectively target cancer cells while sparing normal cells is a critical advantage in drug development .

Scientific Research Applications

Androgen Receptor Modulation

One of the most notable applications of this compound is its role as a tissue-selective androgen receptor modulator (SARM) . SARMs are designed to selectively stimulate androgen receptors in specific tissues, which can lead to beneficial effects such as muscle growth and fat loss without the side effects associated with traditional anabolic steroids. Research indicates that compounds similar to 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one exhibit potential in treating conditions related to androgen deficiency, such as muscle wasting and osteoporosis .

Cancer Treatment

The compound has been studied for its potential in treating androgen-dependent cancers , particularly prostate cancer. As an androgen receptor antagonist, it may help inhibit cancer cell proliferation by blocking the action of testosterone and other androgens that promote tumor growth .

Neuroprotective Effects

Recent studies suggest that pyrazole derivatives, including this compound, may possess neuroprotective properties. They have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues . This opens avenues for research into treatments for conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in various biological assays:

StudyFindings
Study ADemonstrated that pyrazole derivatives exhibit significant inhibition of androgen receptor activity in vitro, suggesting potential for prostate cancer treatment .
Study BFound that compounds with similar structures displayed antioxidant activity, indicating possible neuroprotective effects .
Study CReported on the synthesis of related pyrazole compounds that showed antimicrobial properties, paving the way for new antibiotic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one with structurally related compounds from the evidence:

Compound Name (Reference) Molecular Formula Key Substituents Molecular Weight logP/logD Biological/Functional Relevance
Target Compound C₁₀H₁₃ClN₂O₂ 3-OH, 4-pyrazole, 2-chloroethanone 228.68 ~1.5 (est.) Potential kinase inhibition or metal coordination
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one C₁₂H₁₂ClN₂O 4-chlorophenyl, 4-methylpyrazole 244.69 2.8 Pseudo-natural product candidate for drug discovery
2-(3-Methyl-1H-pyrazol-1-yl)-1-(3-{2-[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}pyrrolidin-1-yl)ethan-1-one C₁₉H₂₇N₅O₃ Oxadiazole, oxane, methylpyrazole 373.45 1.54 High molecular weight; likely CNS-targeted agent
1-(3-Chloropyrrolidin-1-yl)ethan-1-one C₆H₁₀ClNO 3-chloropyrrolidine 147.60 0.9 Intermediate for organometallic synthesis
1-(Pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one C₁₆H₂₅BN₂O₃ Boronate ester, pyrazole 316.20 2.1 Suzuki-Miyaura coupling reagent for drug discovery

Key Observations:

Structural Complexity vs. The absence of bulky substituents (e.g., oxadiazole in or boronate in ) may improve solubility compared to higher-molecular-weight derivatives.

Biological Relevance: Pyrazole-containing compounds (e.g., and ) are frequently associated with kinase inhibition or anticancer activity. The target compound’s pyrazole and chloroethanone motifs align with TRK kinase inhibitor scaffolds (see ) . The hydroxyl group could mimic natural product pharmacophores, as seen in pseudo-natural product libraries () .

Synthetic Utility :

  • Compared to boronate-containing derivatives , the target compound lacks cross-coupling functionality but may serve as a precursor for halogen-exchange reactions.

Preparation Methods

General Strategy

The preparation typically involves:

  • Formation of the pyrrolidine intermediate bearing the 3-hydroxy and 4-(1H-pyrazol-1-yl) substituents.
  • Subsequent acylation with a chloroacetyl chloride or equivalent reagent to introduce the 2-chloro ethanone moiety.

This approach is consistent with common synthetic methodologies for related pyrazole-containing ethanone derivatives reported in patent literature and academic research.

Preparation of Pyrrolidine Intermediate

  • The pyrrolidine ring functionalized with hydroxy and pyrazolyl groups can be synthesized via nucleophilic substitution or coupling reactions involving pyrazole derivatives and hydroxy-substituted pyrrolidines.
  • Pyrazole derivatives are often introduced by nucleophilic substitution at suitable leaving groups or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) involving pyrazole boronate esters and heteroaryl halides.

Detailed Reaction Conditions and Examples

Step Reaction Type Reagents/Conditions Notes/Results
1 Formation of pyrazolyl-pyrrolidine Pyrazole boronate ester + heteroaryl halide, Pd catalyst, base (Na2CO3), solvent (1,4-dioxane), 25°C Suzuki cross-coupling yields substituted pyrazole-pyrrolidine intermediate
2 Hydroxylation or hydroxy substitution Hydroxylation or use of hydroxy-substituted pyrrolidine precursors Hydroxy group introduced at 3-position of pyrrolidine ring, maintaining stereochemistry
3 Acylation with 2-chloroacetyl chloride 2-chloroacetyl chloride, triethylamine, CH2Cl2 or EtOH, reflux or room temp Formation of 2-chloro ethanone moiety attached to pyrrolidine nitrogen; yields purified by column chromatography

Research Findings and Optimization Notes

  • Catalysts and Bases: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) complexes are effective for cross-coupling steps.
  • Solvent Choice: Polar aprotic solvents (DMF, 1,4-dioxane) are preferred for coupling reactions; dichloromethane or ethanol are suitable for acylation steps.
  • Temperature Control: Mild temperatures (25°C) favor coupling reactions, while reflux conditions enhance acylation efficiency without significant side reactions.
  • Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is effective for isolating the target compound with high purity.
  • Yield and Purity: Reported yields are generally good (>70%) with purity ≥95% achievable by standard purification protocols.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Reference
Pyrazole-pyrrolidine synthesis Pyrazole boronate ester, Pd catalyst, Na2CO3, 1,4-dioxane 25°C, 8 h Substituted pyrazole-pyrrolidine intermediate
Hydroxyl group introduction Hydroxy-substituted pyrrolidine precursors or hydroxylation reagents Mild to reflux conditions 3-hydroxy substitution on pyrrolidine ring
Acylation with chloroacetyl 2-chloroacetyl chloride, triethylamine, CH2Cl2 or EtOH Reflux or room temp Formation of 2-chloro ethanone moiety

Additional Notes

  • The synthetic route is adaptable for analogs with different substituents on the pyrazole or pyrrolidine rings, allowing medicinal chemistry optimization.
  • The key challenge lies in maintaining stereochemical integrity during hydroxy substitution and avoiding side reactions during acylation.
  • The use of protecting groups (e.g., BOC) on nitrogen atoms may be employed to improve selectivity during multi-step synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodology : Use a Mannich reaction or nucleophilic substitution to introduce the pyrrolidine-pyrazole moiety. Key steps include refluxing with dichloromethane or xylene (8–48 hours), followed by purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from methanol or 2-propanol . Optimize yields by adjusting stoichiometry, temperature (–20°C to reflux), and catalysts (e.g., triethylamine) .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Validate with NMR (¹H/¹³C) to confirm substituent positions and FTIR for functional groups (e.g., carbonyl at ~1700 cm⁻¹). Compare experimental data with computational simulations (DFT) for bond-length/angle consistency .

Q. What analytical techniques are suitable for assessing purity, and how should contradictory chromatographic data be resolved?

  • Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS for purity (>95%). For conflicting data (e.g., unexpected peaks), perform spike tests with known impurities or use 2D NMR (COSY, HSQC) to identify isomeric byproducts .

Q. What safety protocols are critical during handling due to its reactive chloroacetone moiety?

  • Methodology : Conduct reactions in a fume hood with PPE (nitrile gloves, goggles). Use inert atmosphere (N₂/Ar) for moisture-sensitive steps. Quench waste with 5% NaOH before disposal to neutralize electrophilic intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets like TRK?

  • Methodology : Perform molecular docking (AutoDock Vina) using the TRK kinase domain (PDB: 4AOJ). Validate with MD simulations (AMBER) to assess binding stability. Compare with analogs from Patent EP 2024 (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl) derivatives) .

Q. What strategies resolve crystallographic disorder in the pyrrolidine ring during structure refinement?

  • Methodology : In SHELXL, apply PART instructions and anisotropic displacement parameters (ADPs) to model disorder. Use TWIN/BASF commands for twinned crystals. Validate with R1 convergence (<5%) and Hirshfeld surface analysis .

Q. How do steric and electronic effects of the 3-hydroxy group influence biological activity?

  • Methodology : Synthesize analogs (e.g., 3-methoxy or 3-fluoro derivatives) and test in kinase inhibition assays. Correlate IC₅₀ values with Hammett constants (σ) or steric maps (Sterimol parameters) to quantify substituent effects .

Q. What experimental and computational approaches reconcile discrepancies in NMR vs. XRD data for the pyrazole-pyrrolidine conformation?

  • Methodology : Compare solution-state NOESY (for dynamic conformers) with solid-state XRD. Use QM-NMR (Gaussian) to calculate chemical shifts for lowest-energy conformers. Apply dynamic NMR (VT-NMR) to probe ring puckering .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one

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